molecular formula C10H7F3N4O2 B2388014 5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid CAS No. 704878-53-5

5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid

Cat. No.: B2388014
CAS No.: 704878-53-5
M. Wt: 272.187
InChI Key: NAQXZBNPFBYTDF-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name is {5-[4-(trifluoromethyl)phenyl]-2H-tetraazol-2-yl}acetic acid . This designation reflects the tetrazole ring (a five-membered heterocycle containing four nitrogen atoms) substituted at the 5-position with a 4-trifluoromethylphenyl group and at the 2-position with an acetic acid substituent. The molecular formula is C₁₀H₇F₃N₄O₂ , corresponding to a molecular weight of 272.19 g/mol .

The substituents’ positions are critical:

  • 4-Trifluoromethylphenyl group : Electron-withdrawing, enhancing the stability of the tetrazole ring through resonance.
  • 2-Acetic acid moiety : Introduces hydrogen-bonding capability and potential for ionization.

X-ray Crystallographic Studies

While specific X-ray crystallography data for this compound are not directly reported in the provided sources, structural analogs (e.g., 5-(4-fluorophenyl)-2H-tetrazole ) suggest common motifs:

  • Planar tetrazole ring : Stabilized by resonance between adjacent nitrogen atoms.
  • Ortho-para substitution patterns : The 4-trifluoromethylphenyl group likely adopts a coplanar arrangement with the tetrazole ring to maximize conjugation.
  • Acetic acid orientation : The carboxylic acid group may form intramolecular hydrogen bonds with the tetrazole nitrogen atoms, influencing crystal packing.

Infrared (IR) Spectral Analysis of Functional Groups

IR spectroscopy provides insights into the compound’s functional groups:

Functional Group Absorption Bands (cm⁻¹) Assignment
Carboxylic acid (O-H) 2500–3000 (broad) O-H stretch (acidic proton)
C=O (carboxylic acid) ~1700 Carbonyl stretching
C-F (trifluoromethyl) 1100–1300 (sharp) C-F vibrations
N-H (tetrazole) 3100–3300 (broad) N-H stretching (if protonated)
C-N (tetrazole) 1450–1600 Aromatic C-N stretching

Note: The absence of N-H absorption in the solid state may indicate deprotonation or tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

NMR data for structurally similar compounds (e.g., 5-(4-fluorophenyl)-2H-tetrazole ) inform expected shifts:

¹H NMR (DMSO-d₆)
Proton Environment Chemical Shift (δ, ppm) Multiplicity
Acetic acid methyl (CH₃) 3.5–4.0 Singlet
Tetrazole proton (if present) ~16–18 (broad) Singlet
Aromatic (H-2, H-6) 7.8–8.2 Doublet
Aromatic (H-3, H-5) 7.4–7.7 Doublet
¹³C NMR
Carbon Type Chemical Shift (δ, ppm)
Carboxylic acid carbonyl (C=O) ~170
Tetrazole carbons (C-1, C-2) 150–160
Aromatic carbons 120–130
Trifluoromethyl (CF₃) ~120 (quartet, J = 271 Hz)
¹⁹F NMR
Group Chemical Shift (δ, ppm)
Trifluoromethyl (CF₃) -60 to -65 (singlet)

Key Observations:

  • The absence of a tetrazole proton signal in ¹H NMR suggests deprotonation or tautomerism.
  • The CF₃ group’s ¹⁹F NMR signal is diagnostic for the trifluoromethyl substituent.

Tautomeric Behavior in Solid-State vs. Solution Phase

Tetrazoles often exhibit tautomerism between 1H and 2H forms. For 5-[4-(trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid , the 2H tautomer is dominant, as indicated by:

  • Electron-withdrawing effects : The trifluoromethyl group stabilizes the 2H form by delocalizing electron density.
  • Acidic environment : In solution, the acetic acid proton may dissociate, favoring deprotonation at the tetrazole nitrogen.
Phase Dominant Tautomer Rationale
Solid state 2H-tetrazole Stabilized by intramolecular hydrogen bonding
Solution 2H-tetrazole (neutral) Protonation state depends on pH

Properties

IUPAC Name

2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O2/c11-10(12,13)7-3-1-6(2-4-7)9-14-16-17(15-9)5-8(18)19/h1-4H,5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQXZBNPFBYTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a suitable phenyl precursor, followed by the introduction of the tetrazole ring and subsequent acetic acid functionalization. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Tetrazole derivatives, including 5-[4-(trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid, have shown promising antimicrobial properties. Research indicates that compounds with tetrazole rings exhibit significant activity against various bacterial strains.

  • Case Study : A series of synthesized tetrazole derivatives demonstrated antimicrobial effects against Escherichia coli, Staphylococcus aureus, and Candida albicans. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics, suggesting their potential as effective antimicrobial agents .
CompoundTarget OrganismMIC (μg/mL)
Compound AE. coli100
Compound BS. aureus125
Compound CC. albicans150

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole derivatives has been extensively studied. Compounds containing the tetrazole moiety have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.

  • Case Study : A study synthesized various tetrazole derivatives that were screened for COX-1 and COX-2 inhibition. The most potent compound exhibited an IC50 value of 2.0 μM for COX-2, indicating strong anti-inflammatory activity .
CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)
Compound D3.81.8
Compound E4.11.9

Analgesic Activity

Research has also highlighted the analgesic properties of tetrazole derivatives.

  • Case Study : In a study evaluating the analgesic effects using the acetic acid-induced writhing method, certain tetrazole compounds showed significant pain relief comparable to ibuprofen .
Compound% Protection
Compound F60%
Compound G58%

Antidepressant Activity

The antidepressant effects of tetrazole-containing compounds have been explored through various behavioral tests.

  • Case Study : A specific derivative, 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine, was found to reduce immobility time significantly in forced swim tests, suggesting its potential as an antidepressant agent .
CompoundImmobility Time Reduction (%)
Compound H55.33%
FluoxetineSimilar results

Antiviral Activity

The antiviral properties of tetrazole derivatives have also been investigated, particularly against Herpes Simplex Virus and Influenza Virus.

  • Case Study : Research indicated that certain tetrazole compounds effectively inhibited the replication of Herpes Simplex Virus type 1 and type 2 by targeting viral DNA polymerases .
CompoundTarget VirusIC50 (μM)
Compound IHSV-10.5
Compound JInfluenza A0.3

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the tetrazole ring may participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylacetic acid: Similar structure but lacks the tetrazole ring.

    5-(Trifluoromethyl)-1H-tetrazole: Contains the trifluoromethyl and tetrazole groups but lacks the acetic acid moiety.

    2-(Trifluoromethyl)benzoic acid: Features the trifluoromethyl group and carboxylic acid but has a different aromatic ring structure.

Uniqueness

5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid is unique due to the combination of its trifluoromethyl group, tetrazole ring, and acetic acid moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid is an organic compound notable for its unique structural features, including a trifluoromethyl group, a tetrazole ring, and an acetic acid moiety. This combination imparts distinct biological activities, making it a subject of interest in various fields, particularly medicinal chemistry.

Chemical Structure

The chemical structure can be represented as follows:

C10H8F3N5O2\text{C}_{10}\text{H}_{8}\text{F}_{3}\text{N}_{5}\text{O}_{2}

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to proteins, while the tetrazole ring facilitates hydrogen bonding and other interactions, contributing to its overall efficacy in biological systems.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various strains of bacteria, showing promising results:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa20

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antitumor Activity

In vitro studies have indicated that this compound possesses antitumor properties. For example, it has shown cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were measured as follows:

Cell Line IC50 (µg/mL)
A-4311.98 ± 1.22
Jurkat1.61 ± 1.92

These results highlight the potential of this compound in cancer therapy and warrant further investigation into its mechanism of action and therapeutic applications .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound. The agar-well diffusion method was employed to assess the antibacterial activity against various gram-positive and gram-negative bacteria. The results indicated that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Study on Antitumor Effects

In another study focused on the antitumor effects of tetrazole derivatives, researchers conducted molecular dynamics simulations to understand the interaction between the compound and target proteins involved in cell proliferation. The simulations revealed that the compound primarily interacts through hydrophobic contacts while forming limited hydrogen bonds, indicating a complex mechanism of action that could be exploited for therapeutic purposes .

Q & A

Q. What in vitro models are suitable for evaluating antimicrobial potential?

  • Methodological Answer : Broth microdilution assays (CLSI guidelines) determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Time-kill kinetics assess bactericidal vs. bacteriostatic effects. Synergy studies with β-lactams or fluoroquinolones use checkerboard assays. Cytotoxicity is evaluated via MTT assays on mammalian cell lines .

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